molecular formula C19H14ClNO B296235 N-(2-chlorophenyl)biphenyl-2-carboxamide

N-(2-chlorophenyl)biphenyl-2-carboxamide

Cat. No. B296235
M. Wt: 307.8 g/mol
InChI Key: SFLIRAKFMDZUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)biphenyl-2-carboxamide, also known as oltipraz, is a synthetic compound that belongs to the class of thionoesters. It was first synthesized in the 1980s as a potential anti-cancer drug due to its ability to induce phase II detoxification enzymes. Since then, oltipraz has been extensively studied for its various scientific research applications.

Mechanism of Action

Oltipraz exerts its anti-cancer effects through multiple mechanisms. It induces phase II detoxification enzymes, which increase the metabolism and elimination of carcinogens from the body. Oltipraz also inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(2-chlorophenyl)biphenyl-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Oltipraz has been shown to have various biochemical and physiological effects. It increases the expression of phase II detoxification enzymes, which are responsible for the metabolism and elimination of carcinogens from the body. Oltipraz also inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(2-chlorophenyl)biphenyl-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Oltipraz has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Oltipraz has also been extensively studied for its anti-cancer properties, making it a well-characterized compound for research purposes. However, N-(2-chlorophenyl)biphenyl-2-carboxamide has some limitations for lab experiments. It has a short half-life in the body, which makes it difficult to study its long-term effects. Additionally, N-(2-chlorophenyl)biphenyl-2-carboxamide has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)biphenyl-2-carboxamide. One area of research is to study its effects on other types of cancer. Oltipraz has been shown to be effective against breast, lung, and colon cancer, but its effects on other types of cancer are not well understood. Another area of research is to study the long-term effects of N-(2-chlorophenyl)biphenyl-2-carboxamide on the body. Oltipraz has a short half-life in the body, so it is important to understand its long-term effects on the body. Finally, there is a need to develop more potent and selective analogs of N-(2-chlorophenyl)biphenyl-2-carboxamide for use in cancer therapy.

Synthesis Methods

Oltipraz can be synthesized using a multi-step reaction starting from 2-chlorobenzamide and 2-bromobiphenyl. The reaction involves the use of various reagents and catalysts, and the final product is obtained in high yield and purity.

Scientific Research Applications

Oltipraz has been extensively studied for its anti-cancer properties. It has been shown to induce phase II detoxification enzymes, which are responsible for the metabolism and elimination of carcinogens from the body. Oltipraz has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenylbenzamide

InChI

InChI=1S/C19H14ClNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22)

InChI Key

SFLIRAKFMDZUMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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